Sulfo-nhs-LC-LC-biotin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

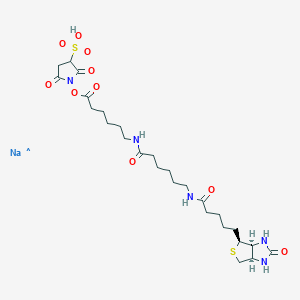

Sulfo-NHS-LC-LC-Biotin is a water-soluble biotinylation reagent used for labeling antibodies, proteins, and other molecules that contain primary amines . It is uniquely water-soluble and membrane impermeable, making it suitable for specific labeling of cell surface proteins .

Synthesis Analysis

This compound works by reacting with the primary amines of proteins to form stable amide bonds . This results in the biotinylation of the protein, which allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system .Molecular Structure Analysis

This compound contains a negatively charged sulfonate group on the NHS ring structure, which creates sufficient polarity within the molecule and allows it to be directly added into aqueous reactions without prior dissolution of organic solvents .Chemical Reactions Analysis

This compound reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . The reaction forms stable amide bonds, resulting in the biotinylation of the protein .Scientific Research Applications

Solvent Residue Accessibility and Protein Topology : Gabant et al. (2008) utilized Sulfo-NHS-LC-LC-biotin in a study assessing solvent residue accessibility. They employed this reagent along with two others to evaluate amino acid accessibility in proteins, particularly in the THUMPalpha protein and TrmG10 methyltransferase from Pyrococcus abyssi. This method is valuable for obtaining topological information on challenging proteins (Gabant, Augier, & Armengaud, 2008).

Detectability in LC-MS/MS : Nierves and Lange (2021) discussed the use of this compound in the context of biotinylation and detection of peptides in liquid chromatography-mass spectrometry (LC-MS/MS). Their study addressed the impact of biotinylation on chromatographic and ionization behavior, as well as peptide detection (Nierves & Lange, 2021).

Exosome Protein Analysis in Cancer Research : Sarracino et al. (2019) used this compound in the study of exosomes in plasma for protein-based cancer biomarkers. They employed this reagent for labeling and quantitative analysis of surface membrane proteins on exosomes isolated from human plasma samples (Sarracino, Xie, Martel, Luan, & Rosenblatt, 2019).

Blood-retina Barrier Permeability Studies : Wan, Ogawa, and Okajima (2018) utilized this compound in a study to evaluate retinal vascular permeability in mice. This study demonstrated the effectiveness of this reagent in investigating the integrity of the blood-retina barrier (Wan, Ogawa, & Okajima, 2018).

Intravascular Drug Delivery Systems : Hoya, Guterman, Miskolczi, and Hopkins (2001) explored the use of this compound in developing a novel intravascular drug delivery system. They demonstrated that drugs could be anchored to biotinylated vasculature through avidin without being washed away by blood flow (Hoya, Guterman, Miskolczi, & Hopkins, 2001).

Mechanism of Action

The mechanism of action of Sulfo-NHS-LC-LC-Biotin involves the reaction of the compound with primary amines of proteins to form stable amide bonds . This results in the biotinylation of the protein, allowing for its detection and isolation using streptavidin or avidin conjugated to a detection system .

Safety and Hazards

properties

InChI |

InChI=1S/C26H41N5O10S2.Na/c32-20(27-14-8-2-4-12-23(35)41-31-22(34)15-19(25(31)36)43(38,39)40)10-3-1-7-13-28-21(33)11-6-5-9-18-24-17(16-42-18)29-26(37)30-24;/h17-19,24H,1-16H2,(H,27,32)(H,28,33)(H2,29,30,37)(H,38,39,40);/t17-,18-,19?,24-;/m0./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNPTJCDHAXLGI-BJPAGVOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N5NaO10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194041-66-2 |

Source

|

| Record name | Sulfo-NHS-LC-LC-Biotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194041-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.